2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a bromophenoxy group, an acetamido group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromophenol with bromoacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with acetamide to form 2-(3-bromophenoxy)acetamido. The final step involves the condensation of this intermediate with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetamido group can participate in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Replacement of the bromophenoxy group with other functional groups.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitrobenzoate esters.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitrobenzoate ester can undergo hydrolysis to release the active acetamido compound, which can then interact with enzymes or receptors in biological systems. The bromophenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE: Similar structure but with a different position of the bromine atom.
2-[(E)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the bromophenoxy, acetamido, and nitrobenzoate groups in 2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE gives it distinct chemical and biological properties
Properties
Molecular Formula |
C22H16BrN3O6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[2-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-5-3-6-19(12-17)31-14-21(27)25-24-13-16-4-1-2-7-20(16)32-22(28)15-8-10-18(11-9-15)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
AJYKYIMESNEREP-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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